1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. The presence of the dichlorophenyl group and the thiol moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: It has shown promise as an anticancer and anti-inflammatory agent due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)pyrrolidine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its unique combination of the dichlorophenyl group and the thiol moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and has a broader range of applications in medicinal chemistry .
Properties
Molecular Formula |
C11H6Cl2N4S |
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Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H6Cl2N4S/c12-8-2-1-6(3-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) |
InChI Key |
KWDOTLITGGVSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=S)N=CN3)Cl)Cl |
Origin of Product |
United States |
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